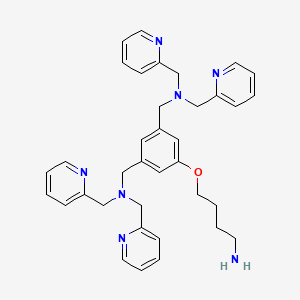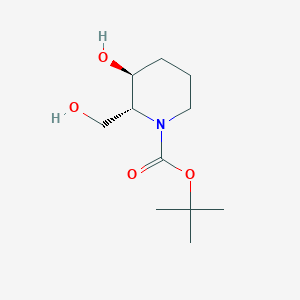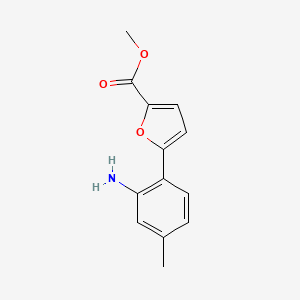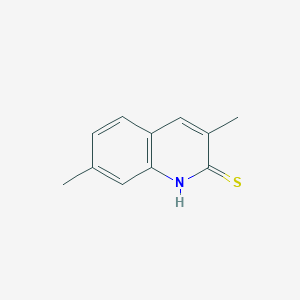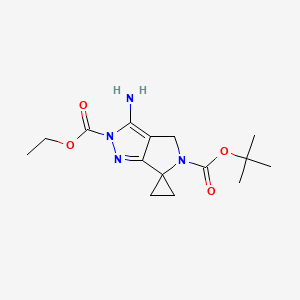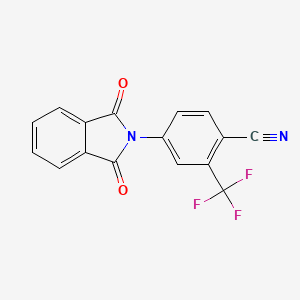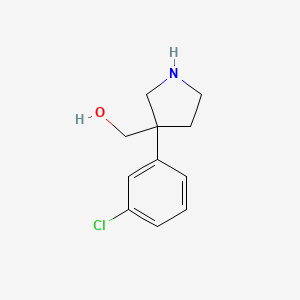
(3-(3-Chlorophenyl)pyrrolidin-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Voies de Synthèse et Conditions Réactionnelles: La synthèse du (3-(3-Chlorophényl)pyrrolidin-3-yl)méthanol implique généralement la réaction de la 3-chlorobenzaldéhyde avec la pyrrolidine en présence d’un agent réducteur . Les conditions réactionnelles comprennent souvent:
Solvant: Les solvants couramment utilisés sont l’éthanol ou le méthanol.
Température: La réaction est généralement réalisée à température ambiante ou à des températures légèrement plus élevées.
Catalyseur: Des catalyseurs acides ou basiques peuvent être utilisés pour faciliter la réaction.
Méthodes de Production Industrielle: Les méthodes de production industrielle du (3-(3-Chlorophényl)pyrrolidin-3-yl)méthanol sont similaires à la synthèse en laboratoire, mais sont mises à l’échelle pour accommoder des quantités plus importantes. L’utilisation de réacteurs à flux continu et de conditions réactionnelles optimisées garantit un rendement élevé et une pureté élevée .
Analyse Des Réactions Chimiques
Types de Réactions:
Oxydation: Le (3-(3-Chlorophényl)pyrrolidin-3-yl)méthanol peut subir des réactions d’oxydation pour former les cétones ou les aldéhydes correspondants.
Réduction: Les réactions de réduction peuvent convertir le composé en ses alcools ou amines correspondants.
Substitution: Le composé peut subir des réactions de substitution nucléophile, où l’atome de chlore est remplacé par d’autres nucléophiles.
Réactifs et Conditions Courants:
Agents oxydants: Les agents oxydants courants incluent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Agents réducteurs: Le borohydrure de sodium (NaBH4) et l’hydrure de lithium et d’aluminium (LiAlH4) sont des agents réducteurs couramment utilisés.
Réactifs de substitution: Des nucléophiles tels que l’hydroxyde de sodium (NaOH) ou le tert-butylate de potassium (KOtBu) sont utilisés dans les réactions de substitution.
Principaux Produits:
Produits d’oxydation: Cétones ou aldéhydes.
Produits de réduction: Alcools ou amines.
Produits de substitution: Composés avec différents substituants remplaçant l’atome de chlore.
Applications de la Recherche Scientifique
Chimie:
Synthèse de Molécules Complexes: Le (3-(3-Chlorophényl)pyrrolidin-3-yl)méthanol est utilisé comme élément constitutif dans la synthèse de molécules organiques plus complexes.
Biologie:
Études Biologiques: Le composé est utilisé dans des études biologiques pour étudier ses effets sur diverses voies et processus biologiques.
Médecine:
Recherche Pharmaceutique: Il est exploré pour ses applications thérapeutiques potentielles, y compris son rôle de précurseur dans la synthèse de composés pharmaceutiques.
Industrie:
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: (3-(3-Chlorophenyl)pyrrolidin-3-yl)methanol is used as a building block in the synthesis of more complex organic molecules.
Biology:
Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and processes.
Medicine:
Pharmaceutical Research: It is explored for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry:
Mécanisme D'action
Le mécanisme d’action du (3-(3-Chlorophényl)pyrrolidin-3-yl)méthanol implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des récepteurs ou à des enzymes, modulant leur activité et conduisant à divers effets biologiques . Les cibles moléculaires et les voies exactes dépendent de l’application et du contexte d’utilisation spécifiques.
Comparaison Avec Des Composés Similaires
Composés Similaires:
- (3-(4-Chlorophényl)pyrrolidin-3-yl)méthanol
- (3-(2-Chlorophényl)pyrrolidin-3-yl)méthanol
- (3-(3-Bromophényl)pyrrolidin-3-yl)méthanol
Comparaison:
- Différences Structurelles: La position et le type de substituant halogène sur le cycle phényle peuvent influencer la réactivité et l’activité biologique du composé.
- Propriétés Uniques: Le (3-(3-Chlorophényl)pyrrolidin-3-yl)méthanol est unique en raison de son modèle de substitution spécifique, qui peut conférer des propriétés chimiques et biologiques distinctes par rapport à ses analogues .
Propriétés
Formule moléculaire |
C11H14ClNO |
|---|---|
Poids moléculaire |
211.69 g/mol |
Nom IUPAC |
[3-(3-chlorophenyl)pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C11H14ClNO/c12-10-3-1-2-9(6-10)11(8-14)4-5-13-7-11/h1-3,6,13-14H,4-5,7-8H2 |
Clé InChI |
CTEPEXNRRNOSBK-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC1(CO)C2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Hydroxybenzo[d]isoxazole-3-carboxylic acid](/img/structure/B11766774.png)
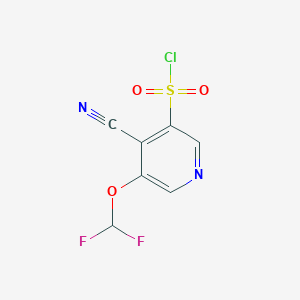


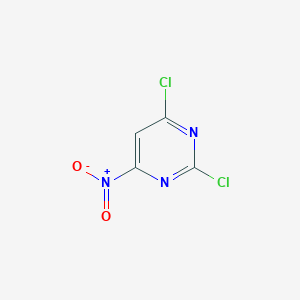
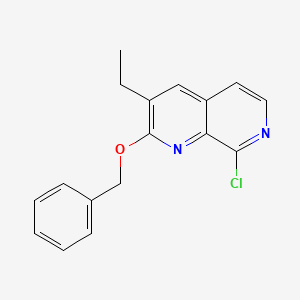
![2-(1,1,2,2,2-Pentafluoroethyl)-2-[3-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B11766832.png)
![4,6-Dimethyl-[2,2'-bipyrimidin]-5-amine](/img/structure/B11766839.png)
